molecular formula C6H10N2OS2 B2753087 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole CAS No. 338420-55-6

4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole

Cat. No.: B2753087
CAS No.: 338420-55-6
M. Wt: 190.28
InChI Key: GCMIOKRLQKSUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole with isopropylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfinyl group plays a crucial role in its reactivity and binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylsulfinyl)-4-methyl-1,2,3-thiadiazole
  • 5-(Ethylsulfinyl)-4-methyl-1,2,3-thiadiazole
  • 5-(Propylsulfinyl)-4-methyl-1,2,3-thiadiazole

Comparison

Compared to similar compounds, 4-methyl-5-(propane-2-sulfinyl)-1,2,3-thiadiazole exhibits unique properties due to the presence of the isopropyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

4-methyl-5-propan-2-ylsulfinylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS2/c1-4(2)11(9)6-5(3)7-8-10-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMIOKRLQKSUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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